molecular formula C12H19ClN4O2 B2647115 2-Chloro-N-[[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl]propanamide CAS No. 2411294-68-1

2-Chloro-N-[[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl]propanamide

Cat. No. B2647115
CAS RN: 2411294-68-1
M. Wt: 286.76
InChI Key: VCYFKCSVCAMVHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Chloro-N-[[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl]propanamide” is a compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles has gained momentum due to their versatility in the arsenal of drug discovery . An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

The molecular structure of “2-Chloro-N-[[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl]propanamide” includes a 1,2,4-oxadiazole ring. The careful inspection of XRD data revealed intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bond in both structures .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Chloro-N-[[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl]propanamide” include the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium .

Future Directions

The future directions for “2-Chloro-N-[[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl]propanamide” could involve further exploration of its potential applications in various fields such as material science, medicinal chemistry, and high energy molecules . The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

2-chloro-N-[[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN4O2/c1-9(13)12(18)14-5-10-3-2-4-17(6-10)7-11-15-8-19-16-11/h8-10H,2-7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYFKCSVCAMVHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCCN(C1)CC2=NOC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[[1-(1,2,4-oxadiazol-3-ylmethyl)piperidin-3-yl]methyl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.